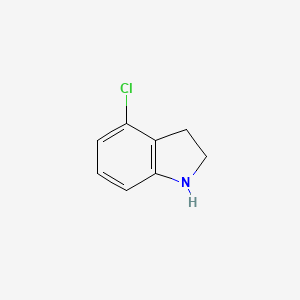

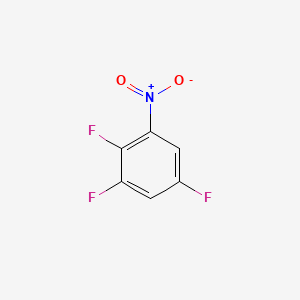

![molecular formula C14H21NO2 B1352136 3-[(2-Ethoxyphenoxy)methyl]piperidine CAS No. 104778-54-3](/img/structure/B1352136.png)

3-[(2-Ethoxyphenoxy)methyl]piperidine

Overview

Description

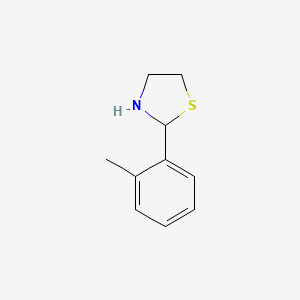

“3-[(2-Ethoxyphenoxy)methyl]piperidine” is a biochemical used in proteomics research . It is a derivative of piperidine, which is an important synthetic fragment for designing drugs . The molecule contains a total of 46 bonds, including 21 non-H bonds, 6 multiple bonds, 8 rotatable bonds, 6 aromatic bonds, 2 six-membered rings, 1 secondary amine (aliphatic), 1 ether (aliphatic), and 2 ethers (aromatic) .

Synthesis Analysis

Piperidine derivatives are synthesized through various intra- and intermolecular reactions . The synthesis of substituted piperidines is an important task in modern organic chemistry . Specific methods of piperidine synthesis have been reviewed in several papers .

Molecular Structure Analysis

The molecular structure of “this compound” includes a six-membered heterocycle with one nitrogen atom and five carbon atoms in the sp3-hybridized state . The molecule contains a total of 46 bonds, including 21 non-H bonds, 6 multiple bonds, 8 rotatable bonds, 6 aromatic bonds, 2 six-membered rings, 1 secondary amine (aliphatic), 1 ether (aliphatic), and 2 ethers (aromatic) .

Chemical Reactions Analysis

Piperidine derivatives are used in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Scientific Research Applications

Antidepressant and Anticonvulsant Activities

3-[(2-Ethoxyphenoxy)methyl]piperidine derivatives have been synthesized and evaluated for their potential as antidepressant agents. In studies, these compounds demonstrated biological activity comparable to existing antidepressants like viloxazine. Additionally, their anticonvulsant activities were tested, showing promising results (Balsamo et al., 1987).

Molecular Structure Analysis

Research has been conducted on piperidine substituted molecules, including those similar to this compound, for applications as supramolecular hosts. These studies include analysis of molecular structures using various techniques such as melting point, IR, UV–Visible spectroscopy, and X-ray crystallography, providing insights into the polymorphism and intermolecular interactions of these compounds (Sahoo et al., 2020).

Synthesis and Molecular Structure

The synthesis and molecular structure of related compounds have been extensively studied. These investigations focus on the crystal and molecular structure of derivatives, their synthesis processes, and the identification of hydrogen bonding and C-H…π interactions, which are key in understanding the properties and potential applications of these compounds (Khan et al., 2013).

Chemical Reactions and Derivatives

Studies have also been conducted on the reactions of related molecules with nucleophiles such as piperidine, exploring the effects of steric factors on reaction rates and product formation. This research contributes to the understanding of chemical reactions involving this compound and its derivatives (Deberly et al., 1975).

Experimental and Theoretical Studies

Theoretical and experimental studies have been conducted to analyze the structure and properties of alkylaminophenol compounds similar to this compound. These studies include FT-IR, NMR, UV-Vis spectroscopy, and theoretical calculations, highlighting the potential of these compounds as biologically active drugs (Ulaş, 2020).

Other Research Applications

Additional research has focused on the synthesis, receptor affinities, and activity of derivatives in various biological assays, providing insights into their potential applications in medicinal chemistry and pharmacology (Lawson et al., 1988)

Safety and Hazards

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives . This review is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .

Properties

IUPAC Name |

3-[(2-ethoxyphenoxy)methyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c1-2-16-13-7-3-4-8-14(13)17-11-12-6-5-9-15-10-12/h3-4,7-8,12,15H,2,5-6,9-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQUOUCIJKBLYMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OCC2CCCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80909204 | |

| Record name | 3-[(2-Ethoxyphenoxy)methyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80909204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104778-54-3 | |

| Record name | Piperidine, 3-((2-ethoxyphenoxy)methyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104778543 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[(2-Ethoxyphenoxy)methyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80909204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action for the antidepressant activity observed in 3-[(2-Ethoxyphenoxy)methyl]piperidine derivatives?

A: The research suggests that these compounds, specifically this compound (compound 3) and a related derivative (compound 5), exhibit antidepressant activity comparable to the drug viloxazine []. This activity is believed to stem from their ability to inhibit the reuptake of biogenic amines in pig brain synaptosomal fractions []. While the specific amines targeted were not detailed in the abstract, this reuptake inhibition is a common mechanism for various antidepressant drugs. Further research would be needed to elucidate the precise mechanism and the specific biogenic amines targeted by these compounds.

Q2: How does the structure of this compound derivatives relate to their observed antidepressant activity?

A: The research highlights that specific structural modifications to the this compound scaffold influence the antidepressant activity []. While the exact structural differences between compound 3 and 5 were not elaborated on in the abstract, their distinct activities suggest that specific functional groups and their positioning within the molecule play a crucial role in determining potency and potential selectivity for biogenic amine reuptake inhibition. Further studies exploring structure-activity relationships (SAR) would be valuable to understand how different substituents on this core structure affect the interaction with biological targets and ultimately modulate antidepressant activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Chloromethyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B1352073.png)